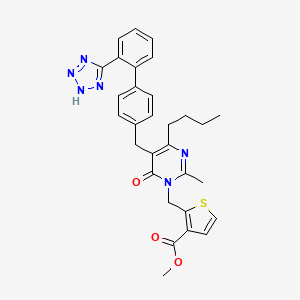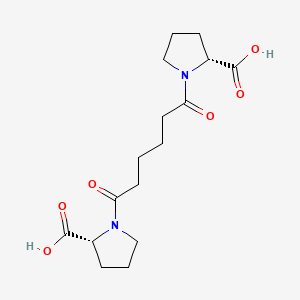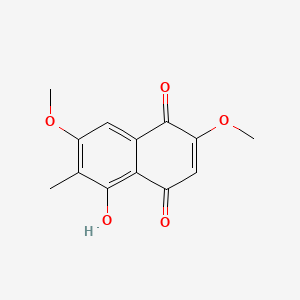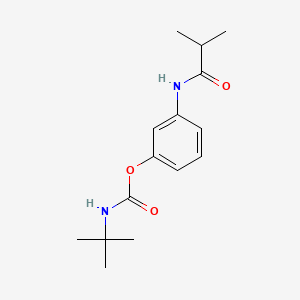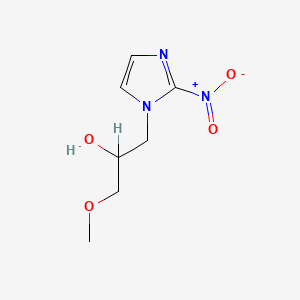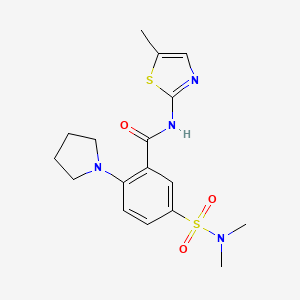
NGI-1
Overview
Description
Mechanism of Action
Target of Action
NGI-1, also known as ML414 or 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide, primarily targets the oligosaccharyltransferase (OST) complex . The OST complex is a hetero-oligomeric enzyme that transfers oligosaccharides to recipient proteins . Specifically, this compound binds to the catalytic subunits of OST, STT3A and STT3B .
Mode of Action
This compound inhibits the function of the OST complex by binding to its catalytic subunit, STT3A . It traps the OST complex in an inactive state, preventing the cell surface receptor TLR4 from functioning properly . This, in turn, prevents the activation of the transcription factor NF-κB .
Biochemical Pathways
The OST complex plays a crucial role in the activation of the transcription factor NF-κB . NF-κB is activated by circulating lipopolysaccharides (LPS) that bind to the cell surface receptor TLR4 . The inhibition of the OST complex by this compound impairs this activation process .
Result of Action
The inhibition of the OST complex by this compound leads to a decrease in the activation of NF-κB . This can have broad implications, as NF-κB plays a role in various autoimmune and inflammatory diseases and cancers . In addition, this compound has been shown to reduce the infectivity of SARS-CoV-2 variants in vitro .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of circulating LPS, which bind to the cell surface receptor TLR4, can affect the efficacy of this compound
Biochemical Analysis
Biochemical Properties
NGI-1 plays a crucial role in biochemical reactions by inhibiting the OST complex, which is responsible for the N-glycosylation of proteins in the secretory pathway. Specifically, this compound targets the catalytic subunits STT3A and STT3B of the OST complex . This inhibition disrupts the transfer of oligosaccharides to nascent proteins, thereby affecting their folding, stability, and function. The interaction between this compound and the OST complex is characterized by its ability to bind to the active sites of STT3A and STT3B, preventing their enzymatic activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting the OST complex, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, in non-small-cell lung cancer cells, this compound blocks the cell-surface localization and signaling of the epidermal growth factor receptor (EGFR) glycoprotein, leading to cell-cycle arrest and induction of senescence . Additionally, this compound has been shown to reduce virus infectivity without affecting cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the catalytic subunits of the OST complex, STT3A and STT3B. By occupying the active sites of these subunits, this compound inhibits their enzymatic activity, thereby preventing the transfer of oligosaccharides to recipient proteins . This inhibition disrupts the N-glycosylation process, leading to alterations in protein folding, stability, and function. Furthermore, this compound’s inhibition of the OST complex has been shown to selectively arrest the proliferation of cells dependent on receptor tyrosine kinases for survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, leading to sustained disruption of N-glycosylation and its associated cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the OST complex without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to N-glycosylation. By inhibiting the OST complex, this compound affects the synthesis and transfer of oligosaccharides to nascent proteins. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting various cellular processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. Studies have shown that this compound is a cell-permeable inhibitor, allowing it to effectively reach its target sites within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the endoplasmic reticulum (ER), where the OST complex resides . This localization is essential for this compound to effectively inhibit the OST complex and disrupt the N-glycosylation process. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.
Preparation Methods
The synthesis of NGI 1 involves several steps, starting with the preparation of the aminobenzamide-sulfonamide core structure. The synthetic route typically includes the following steps:
Formation of the aminobenzamide core: This involves the reaction of an appropriate amine with a benzoyl chloride derivative under controlled conditions.
Sulfonamide formation: The aminobenzamide intermediate is then reacted with a sulfonyl chloride to form the sulfonamide group.
Final modifications: Additional functional groups may be introduced to enhance the compound’s properties.
Chemical Reactions Analysis
NGI 1 undergoes several types of chemical reactions, primarily involving its functional groups:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Substitution Reactions: The aromatic ring in NGI 1 can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
NGI 1 is unique in its dual inhibition of both STT3A and STT3B subunits of oligosaccharyltransferase. Similar compounds include:
Tunicamycin: A natural product that inhibits the initial steps of N-linked glycosylation but has higher toxicity compared to NGI 1.
Kifunensine: An inhibitor of mannosidase I, another enzyme involved in glycosylation, but it does not target oligosaccharyltransferase.
Castanospermine: An alkaloid that inhibits glucosidase I and II, enzymes involved in glycoprotein processing, but again, it does not target oligosaccharyltransferase.
NGI 1’s specificity for oligosaccharyltransferase and its lower toxicity make it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGRLIYJGBKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322912 | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790702-57-7 | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NGI-1, and what is its primary molecular target?
A1: this compound is a small-molecule inhibitor of the OST complex, specifically targeting the STT3A and STT3B catalytic subunits. [, , , , , ]
Q2: How does this compound interact with the OST complex to exert its effects?
A2: this compound binds to the OST complex and disrupts N-linked glycosylation, a critical post-translational modification process for many proteins, including receptor tyrosine kinases (RTKs). [, , , ]
Q3: What are the downstream effects of this compound-mediated OST inhibition?
A3: this compound-mediated OST inhibition leads to several downstream effects, including:
- Reduced glycosylation, protein levels, and activation of RTKs. []
- Enhanced radiosensitivity and chemotherapy-induced cytotoxicity in cancer cells with elevated RTK activation. []
- Increased DNA damage and G1 cell-cycle arrest. []
- Disrupted EGFR trafficking to the cell surface and reduced downstream signaling through MAPK and AKT pathways. []
- Induction of a senescence-like phenotype in EGFR-addicted non-small cell lung cancer (NSCLC) cells. []
- Reduced cell proliferation, migration, and invasion in glioblastoma cells. []
- Disrupted processing and surface localization of receptor tyrosine kinases, such as the insulin receptor and insulin-like growth factor 1 receptor (IGF-1R). []
Q4: Does this compound affect the glycosylation of all proteins equally?
A5: No, this compound's effects on glycosylation are not uniform across all proteins. For instance, in LASV, this compound preferentially disrupts the glycosylation of viral glycoproteins, highlighting a potential for targeted therapeutic application. [] Research in breast cancer models also revealed that this compound specifically impacts the glycosylation of B7-H4, leading to its degradation and enhancing antitumor immunity. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does provide the compound's IUPAC name: 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. This information can be used to determine the molecular formula (C17H22N6O3S2) and molecular weight (422.54 g/mol).
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: The provided research excerpts do not delve into the spectroscopic characterization of this compound.
Q7: What is known about the stability of this compound under various conditions?
A7: Details regarding the stability of this compound under various conditions are not explicitly discussed in the provided research summaries.
Q8: What in vitro models have been used to study the efficacy of this compound?
A8: Several in vitro models have been employed to study this compound, including:
- EGFR-mutant NSCLC cell lines (PC9, HCC827, H3255) []
- Glioblastoma cell lines (D54, SKMG3, U251, T98G, 42-MG) and patient-derived cell lines (GBM6, GBM26, GBM76) []
- Human embryonic kidney 293 (HEK293) cell lines with knockouts of specific OST subunits. []
Q9: What in vivo models have been used to evaluate this compound's therapeutic potential?
A9: Research demonstrates the use of this compound in xenograft models:
- Glioblastoma xenografts treated with this compound nanoparticles in combination with radiotherapy showed significantly reduced tumor growth compared to controls. []
- This compound nanoparticles demonstrated significant tumor growth delay in TKI-resistant HCC827 and H1975 xenografts. []
Q10: Are there any known mechanisms of resistance to this compound?
A10: The provided research summaries do not mention specific mechanisms of resistance to this compound.
Q11: What is the safety profile of this compound, and what are the potential long-term effects?
A13: While the research indicates that this compound exhibits low cellular toxicity, [] specific details on its overall safety profile, adverse effects, and potential long-term effects are not provided within the given text.
Q12: What are the potential applications of this compound in drug discovery and development?
A12: this compound holds promise as a potential therapeutic agent for various diseases, including:
- Cancer: this compound's ability to inhibit RTK signaling and enhance radiosensitivity makes it a potential candidate for treating cancers driven by these pathways, such as glioblastoma and NSCLC. [, , , ]
- Viral infections: Research suggests that this compound can inhibit viral replication by disrupting the glycosylation of viral proteins, highlighting its potential as a broad-spectrum antiviral agent. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










